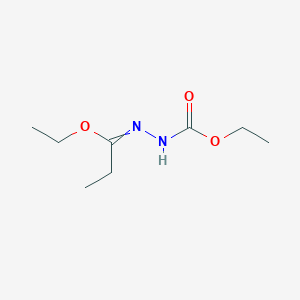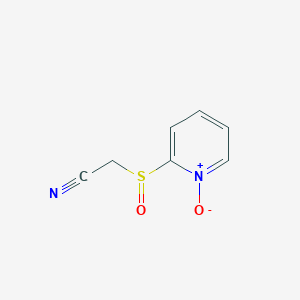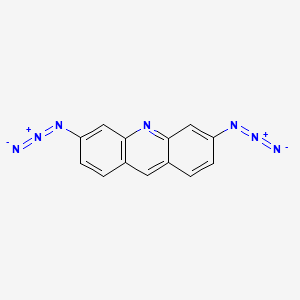![molecular formula C26H23P B14614683 Phosphorane, [(3-methylphenyl)methylene]triphenyl- CAS No. 59625-55-7](/img/structure/B14614683.png)
Phosphorane, [(3-methylphenyl)methylene]triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a member of the phosphorus ylides, commonly referred to as Wittig reagents. These compounds are highly polar and basic, making them valuable tools in synthetic organic chemistry .
Preparation Methods
Phosphorane, [(3-methylphenyl)methylene]triphenyl-, is typically prepared from methyltriphenylphosphonium bromide through deprotonation using a strong base such as butyllithium . The reaction can be represented as follows: [ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ] Other bases like potassium tert-butoxide and sodium amide can also be used . The phosphorane is generally not isolated but used in situ for further reactions .
Chemical Reactions Analysis
Phosphorane, [(3-methylphenyl)methylene]triphenyl-, primarily undergoes methylenation reactions, where it replaces oxygen centers in aldehydes and ketones with a methylene group . The general reaction is: [ \text{R}_2\text{CO} + \text{Ph}_3\text{PCH}_2 \rightarrow \text{R}_2\text{C=CH}_2 + \text{Ph}_3\text{PO} ] The major product of this reaction is an alkene, with triphenylphosphine oxide as a byproduct .
Scientific Research Applications
Phosphorane, [(3-methylphenyl)methylene]triphenyl-, is widely used in synthetic organic chemistry, particularly in the Wittig reaction to form alkenes from aldehydes and ketones . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers . Its ability to form stable alkenes with precise double bond placement makes it a valuable reagent in research and industrial applications .
Mechanism of Action
The mechanism of action of phosphorane, [(3-methylphenyl)methylene]triphenyl-, involves the formation of a betaine intermediate followed by the formation of a four-membered ring called an oxaphosphetane . This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide . The reaction proceeds through a nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon .
Comparison with Similar Compounds
Phosphorane, [(3-methylphenyl)methylene]triphenyl-, is similar to other Wittig reagents such as (chloromethylene)triphenylphosphorane, methoxymethylenetriphenylphosphine, and carbomethoxymethylenetriphenylphosphorane . These compounds also undergo Wittig reactions to form alkenes but differ in their substituents and reactivity . The unique feature of phosphorane, [(3-methylphenyl)methylene]triphenyl-, is its ability to form highly stable alkenes with precise double bond placement .
Properties
CAS No. |
59625-55-7 |
|---|---|
Molecular Formula |
C26H23P |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(3-methylphenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H23P/c1-22-12-11-13-23(20-22)21-27(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-21H,1H3 |
InChI Key |
WQHKVJZVCCMONX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)

![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)


![2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14614666.png)
![3-[Methyl(nitro)amino]propanoic acid](/img/structure/B14614669.png)

